5-Chloro-3-methylpyridin-2-ol is an organic compound classified as a pyridinol. Pyridinols are a class of heterocyclic compounds containing a pyridine ring with a hydroxyl group directly attached to one of the carbon atoms. 5-Chloro-3-methylpyridin-2-ol serves as a key building block in organic synthesis and medicinal chemistry research due to its diverse reactivity arising from the presence of both the hydroxyl and chlorine substituents. []
5-Chloro-3-methylpyridin-2-ol is an organic compound characterized by the molecular formula . This compound is a derivative of pyridine, featuring a chlorine atom at the 5-position, a methyl group at the 3-position, and a hydroxyl group at the 2-position. Its structural uniqueness contributes to its varied applications in organic synthesis and medicinal chemistry. The compound is also known by its CAS number, 58498-61-6.
The compound can be synthesized through various chemical methods, primarily involving chlorination reactions of 3-methylpyridin-2-ol. This process typically employs chlorine gas or chlorinating agents under controlled conditions to achieve the desired substitution pattern.
5-Chloro-3-methylpyridin-2-ol belongs to the class of heterocyclic compounds, specifically pyridine derivatives. It is classified under organic compounds due to its carbon-based structure and functional groups that include hydroxyl and halogen atoms.
Several synthetic routes exist for producing 5-Chloro-3-methylpyridin-2-ol. A common method involves:
In industrial settings, large-scale production may utilize continuous flow reactors to optimize efficiency and yield. Advanced purification techniques are employed to achieve high purity levels in the final product .
The molecular structure of 5-Chloro-3-methylpyridin-2-ol features:
Key structural data includes:
5-Chloro-3-methylpyridin-2-ol can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 5-Chloro-3-methylpyridin-2-ol varies depending on its application:
5-Chloro-3-methylpyridin-2-ol exhibits typical characteristics of pyridine derivatives:
Key chemical properties include:
Additional data such as boiling point, density, and refractive index may be available from specific chemical databases.
5-Chloro-3-methylpyridin-2-ol finds applications across various scientific fields:
5-Chloro-3-methylpyridin-2-ol serves as a versatile scaffold for synthesizing pharmacologically relevant derivatives through esterification and cross-coupling. The Steglich esterification protocol enables efficient ester formation under mild conditions, utilizing N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP) catalysis. This method achieves >90% yields when coupling sterically hindered acids (e.g., tert-butyl carboxylic acids) without racemization or decomposition of acid-sensitive groups [3] [10]. Sustainable adaptations replace dichloromethane with dimethyl carbonate (DMC), reducing environmental impact while maintaining 85–92% yields [10]. For N-arylations, nucleophilic aromatic substitution leverages the C3 chlorine’s reactivity. Palladium-catalyzed Buchwald-Hartwig coupling with arylboronic acids forms C–N bonds at 80–100°C, yielding N-arylpyridone derivatives (75–88% yields) . DMAP-catalyzed acylations generate activated esters for subsequent amide couplings, facilitating access to agrochemical precursors like neonicotinoid analogs .
Table 1: Performance of Coupling Agents in Esterification
Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Atom Economy |
---|---|---|---|---|
DIC/DMAP | DCM | 25 | 92 | 78% |
DIC/DMAP | DMC | 25 | 89 | 82% |
Mukaiyama Reagent | EtOAc | 60 | 85 | 75% |
T3P | CPME | 25 | 78 | 81% |
Regioselective chlorination at the C3 position of 5-methylpyridin-2-ol demands precise electronic and steric control. Catalyst-directed ortho-chlorination employs bis-thiourea or selenoether ligands to override innate para-selectivity, achieving 20:1 ortho:para ratios with N-chlorosuccinimide (NCS) [4]. These catalysts coordinate the substrate’s hydroxyl group, positioning chlorine electrophiles proximal to C3. Industrial chlorination uses molecular chlorine (Cl₂) in airlift loop reactors, enhancing gas-liquid mass transfer for 95% conversion at –5 to 0°C. Key parameters include a PdCl₂ catalyst (8 mol%) and a draft tube diameter ratio of 0.6, minimizing dichloride byproducts [4] [6]. Radical-initiated chlorination with POCl₃ or SOCl₂ and initiators (e.g., decachlorobutane) achieves 90% selectivity in continuous flow systems. This method suppresses tar formation and enables telescoped synthesis of chloromethyl derivatives for pesticides like imidacloprid [5] [9].
Table 2: Chlorination Methods for 5-Methylpyridin-2-ol
Method | Catalyst/Initiator | Temperature (°C) | Selectivity (%) | Byproducts |
---|---|---|---|---|
Bis-thiourea/NCS | Bis-thiourea | 25 | >95 | <5% 5-Chloro-3-methyl |
Airlift loop reactor | PdCl₂ | –5 to 0 | 92 | 8% Dichlorides |
Radical (POCl₃) | Decachlorobutane | 80 | 89 | 11% Tar |
Ullmann ether synthesis enables O-arylation of 5-chloro-3-methylpyridin-2-ol under ligand-enhanced copper catalysis. Mechanistic studies reveal turnover-limiting oxidative addition where anionic complexes [Cu(LX)OAr]⁻ (LX = bidentate ligands like 8-hydroxyquinoline) react with iodoarenes. This step proceeds without aryl radical intermediates, as confirmed by DFT calculations and kinetic isotope effects [7]. Ligand design critically influences efficiency: oxalic diamides permit reactions with aryl chlorides at 80°C, while N,N-dimethylglycine facilitates couplings below 60°C. Electron-donating substituents on phenoxides accelerate oxidative addition, with p-methoxy derivatives achieving 94% yield in 6 hours [7] . Continuous-flow adaptations reduce reaction times to 2–4 minutes via precise temperature control (±0.5°C), enabling kilogram-scale production of biaryl ethers for antiviral agents [4] [7].
Table 3: Ligand Effects in Ullmann Ether Synthesis
Ligand | Aryl Halide | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
8-Hydroxyquinoline | Iodobenzene | 80 | 6 | 94 |
Oxalic diamide | Chlorobenzene | 80 | 12 | 88 |
N,N-Dimethylglycine | Bromobenzene | 60 | 8 | 82 |
1,1,1-Tris(hydroxymethyl)ethane | Iodobenzene | 100 | 10 | 76 |
Hydrolysis of 5-chloro-3-(chloromethyl)pyridine or ester precursors generates the pyridinol core under acidic, basic, or enzymatic conditions. Acid-mediated hydrolysis (6M HCl, 80°C) affords 80% yield but risks epimerization of chiral centers. Base-catalyzed hydrolysis employs K₂CO₃ in methanol/water (4:1) at 60°C, achieving 92% yield without racemization [6]. Chemoselective enzymatic hydrolysis using lipases (e.g., Candida antarctica Lipase B) in biphasic systems (toluene:buffer) selectively cleaves aliphatic esters over aromatic ones, yielding 85% pure product for chiral synthons like indoxacarb intermediates [8]. For N-hydrocarbyl derivatives, microwave-assisted hydrolysis (150°C, 20 minutes) reduces side-product formation during the synthesis of herbicidal agents such as triclopyr .
Table 4: Hydrolysis Conditions for Key Intermediates
Substrate | Conditions | Time | Yield (%) | Chemoselectivity |
---|---|---|---|---|
5-Chloro-3-methylpicolinate | 10% KOH, MeOH/H₂O, 60°C | 4 h | 92 | >99% |
5-Chloro-3-(chloromethyl)picolinate | Lipase B, phosphate buffer/toluene | 24 h | 85 | 90% (aliphatic ester) |
N-Ethyl picolinamide | 6M HCl, reflux | 12 h | 80 | 75% |
Industrial production of 5-chloro-3-methylpyridin-2-ol prioritizes atom economy, solvent recycling, and continuous processing. Airlift loop reactors enable direct chlorination of 3-methylpyridine with 92% yield at –5°C, reducing PdCl₂ usage to 0.08 equivalents through efficient gas dispersion [4] [6]. Solvent recycling in flow systems recovers >95% of polar aprotic solvents (e.g., N,N-dimethylacetamide) via distillation, cutting raw material costs by 40%. Economic analysis reveals that continuous-flow chlorination with thionyl chloride lowers production costs to $50/kg compared to batch methods ($75/kg), attributed to reduced reaction times (minutes vs. hours) and 30% lower energy expenditure [5] [6]. Key cost drivers include catalyst recyclability (5–7 cycles without loss) and waste minimization, exemplified by converting HCl byproducts into NaHSO₄ for water treatment [4] [9].
Table 5: Economic Analysis of Industrial Processes
Parameter | Batch Process | Flow Chemistry | Cost Reduction |
---|---|---|---|
Production Cost ($/kg) | 75 | 50 | 33% |
Solvent Consumption | 5–10 L/kg | 1–2 L/kg | 70% |
Catalyst Recyclability | 3 cycles | 7 cycles | 57% improvement |
Purity | 85–90% | 95–99% | 10% improvement |
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